molecular formula C22H15ClN2O3 B2582339 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide CAS No. 929429-38-9

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide

Cat. No. B2582339
CAS RN: 929429-38-9
M. Wt: 390.82
InChI Key: MTMPLEOKZRKBLP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide, commonly known as C16, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Chemical Properties and Reactivity

The chemical structure of the compound suggests its belonging to the class of benzofurans and carboxamides, known for their versatile chemical properties and reactivity. Research on related compounds, such as heterocyclic N-oxide derivatives from pyridine and indazole, highlights their significance in synthetic intermediates and biological importance. These compounds have demonstrated a wide range of functionalities, especially in catalysis design, asymmetric synthesis, and drug development, indicating potential areas of application for the compound (Li et al., 2019).

Biological Activity

Compounds with similar structural motifs have been explored for their biological and pharmacological activities. For example, imidazole derivatives, including those with benzimidazole and benzothiazole groups, have shown significant antitumor activities, suggesting a promising avenue for cancer research and potential therapeutic applications (Iradyan et al., 2009). The presence of the benzofuran moiety in the compound could imply similar bioactive potentials, warranting further investigation into its antitumor properties.

Synthetic Methodologies

The synthesis of related compounds offers insights into methodologies that could be applied to or derived from the synthesis of the compound in focus. Research on xylan derivatives, for example, involves chemical modifications leading to ethers and esters with specific properties, which could be relevant for modifying or synthesizing the compound for particular applications (Petzold-Welcke et al., 2014). Additionally, studies on the stereochemistry of phenylpiracetam and its derivatives emphasize the relationship between configuration and biological properties, which could be pertinent for optimizing the biological activity of the compound through stereochemical modifications (Veinberg et al., 2015).

properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c1-13-17-10-9-16(25-22(27)18-4-2-3-11-24-18)12-19(17)28-21(13)20(26)14-5-7-15(23)8-6-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMPLEOKZRKBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide

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